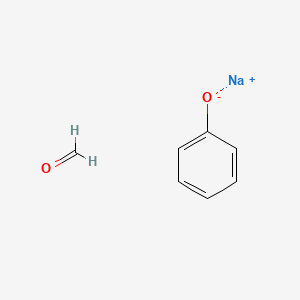

Sodium;formaldehyde;phenoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

91447-56-2 |

|---|---|

Molecular Formula |

C7H7NaO2 |

Molecular Weight |

146.12 g/mol |

IUPAC Name |

sodium;formaldehyde;phenoxide |

InChI |

InChI=1S/C6H6O.CH2O.Na/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;/q;;+1/p-1 |

InChI Key |

GVFWLUYXNPFSQU-UHFFFAOYSA-M |

Canonical SMILES |

C=O.C1=CC=C(C=C1)[O-].[Na+] |

Origin of Product |

United States |

Historical and Theoretical Context of Phenol Aldehyde Condensation Reactions

The journey into phenol-aldehyde condensation reactions began in the late 19th century. While the initial reactions were explored under acidic conditions, the use of alkaline catalysts soon followed, revealing a different pathway and product profile. acs.org Early researchers like Manasse utilized calcium hydroxide (B78521) to facilitate the reaction, albeit with heating. acs.org These pioneering efforts laid the groundwork for understanding that the reaction environment—acidic versus alkaline—profoundly influences the reaction mechanism and the structure of the resulting polymers.

Theoretically, the condensation of phenols with formaldehyde (B43269) is a classic example of an electrophilic aromatic substitution. researchgate.netkotafactory.com Formaldehyde, or its hydrated form methylene (B1212753) glycol, acts as the electrophile, while the electron-rich phenol (B47542) ring serves as the nucleophile. youtube.comwikipedia.org The reaction can be catalyzed by either acids or bases, with each catalyst type leading to distinct resin types: novolacs (acid-catalyzed, formaldehyde to phenol ratio < 1) and resols (base-catalyzed, formaldehyde to phenol ratio > 1). wikipedia.orgminia.edu.egmgcub.ac.in This distinction is fundamental to the diverse applications of phenolic resins.

Fundamental Principles of Base Catalyzed Phenol Formaldehyde Polymerization

In a basic medium, the polymerization of phenol (B47542) and formaldehyde (B43269) proceeds via a step-growth mechanism. youtube.comvedantu.com The process is initiated by the deprotonation of phenol by a base, such as sodium hydroxide (B78521), to form the highly reactive phenoxide ion. wikipedia.orgminia.edu.eg This phenoxide ion is a more potent nucleophile than phenol itself. kotafactory.com

The reaction rate in base-catalyzed systems is significantly influenced by pH, typically reaching a maximum around a pH of 10. wikipedia.orgminia.edu.eg The initial stage of the reaction, often conducted at approximately 70°C, results in the formation of hydroxymethylphenols. minia.edu.eg These initial products are a mixture of ortho- and para-isomers. mlsu.ac.incsjmu.ac.in As the reaction progresses, these hydroxymethylphenols condense with other phenol molecules or with each other, forming methylene (B1212753) and ether bridges. youtube.comwikipedia.org Further heating to around 120°C promotes cross-linking, leading to the formation of a rigid, three-dimensional thermoset polymer network characteristic of resol resins. youtube.comminia.edu.eg

Recent theoretical studies using density functional theory (DFT) have provided deeper insights into the reaction mechanism. These studies have confirmed the hypothesis of a quinone methide (QM) intermediate being formed during the base-catalyzed condensation. mdpi.comresearchgate.netnih.gov Two primary mechanisms for QM formation have been proposed: elimination unimolecular conjugate base (E1cb) and a more energetically favorable water-aided intramolecular water elimination. mdpi.comresearchgate.net The subsequent fast reaction between the phenoxide ion and the QM intermediate drives the condensation process. mdpi.com

Significance of Phenoxide Species in Electrophilic Aromatic Substitution with Formaldehyde

Mechanistic Pathways for In Situ Generation of Sodium Phenoxide from Phenol and Sodium Hydroxide

The in situ formation of sodium phenoxide from phenol and sodium hydroxide is a fundamental acid-base reaction. vedantu.comquora.com Phenol (C₆H₅OH), a weak acid, reacts with a strong base like sodium hydroxide (NaOH) in a neutralization reaction to produce a salt, sodium phenoxide (NaOC₆H₅), and water. vedantu.comsavemyexams.com

The primary mechanistic pathway involves the deprotonation of the hydroxyl (-OH) group of phenol by the hydroxide ion (OH⁻) from NaOH. quora.com The hydroxide ion, being a strong base, abstracts the acidic proton (H⁺) from the phenol molecule. vedantu.com This results in the formation of the phenoxide ion (C₆H₅O⁻) and a water molecule. The positively charged sodium ion (Na⁺) from the sodium hydroxide then associates with the negatively charged phenoxide ion to form the salt, sodium phenoxide. quora.com

While the reaction with sodium hydroxide is the most common method for generating sodium phenoxide solutions, other pathways exist for producing the anhydrous salt. wikipedia.org One such method involves the reaction of molten phenol with sodium metal. This is also an acid-base reaction where sodium metal acts as the base, resulting in the formation of sodium phenoxide and hydrogen gas. libretexts.orgchemguide.co.uk

Another synthetic route uses sodium methoxide (B1231860) instead of sodium hydroxide, which is particularly useful for preparing anhydrous derivatives. wikipedia.org Additionally, a historical industrial method involved the "alkaline fusion" of benzenesulfonic acid with excess sodium hydroxide, which displaces the sulfonate group to form sodium phenoxide. wikipedia.org

Equilibrium Dynamics of Phenol Deprotonation in Aqueous Alkaline Solutions

In aqueous solutions, phenol is a weak acid with a pKa of approximately 9.95 to 10.0, meaning the equilibrium of its dissociation lies significantly to the left. libretexts.orgmdpi.comwhiterose.ac.uk

C₆H₅OH (aq) + H₂O (l) ⇌ C₆H₅O⁻ (aq) + H₃O⁺ (aq)

The position of this equilibrium is highly dependent on the pH of the solution. In neutral or acidic solutions, phenol exists predominantly in its molecular form. mdpi.comresearchgate.net However, in the presence of a strong base like sodium hydroxide, the equilibrium shifts dramatically to the right. The hydroxide ions from NaOH consume the hydronium ions (H₃O⁺), driving the deprotonation of phenol to form the phenoxide ion in a reaction that goes essentially to completion. libretexts.orgchemguide.co.uk

The stability of the resulting phenoxide ion is a key factor in phenol's acidity. This stability arises from the delocalization of the negative charge on the oxygen atom across the aromatic benzene (B151609) ring through resonance. libretexts.orgchemguide.co.uk This charge dispersal makes the phenoxide ion more stable than the corresponding alkoxide ion from an alcohol, explaining why phenol is more acidic than typical alcohols. libretexts.orgmsu.edu Although the phenoxide ion is stabilized, oxygen remains the most electronegative element, meaning a significant portion of the negative charge still resides on the oxygen, which maintains a strong attraction for a proton. chemguide.co.uk

The degree of ionization and the concentration of phenolate (B1203915) anions increase as the pH of the solution rises. mdpi.com This pH-dependent behavior is crucial in applications where the phenoxide ion is the active nucleophile, such as in the Kolbe-Schmitt reaction. whiterose.ac.ukstackexchange.com

| Compound | pKa |

|---|---|

| Phenol | ~10.0 libretexts.orgmsu.edu |

| Water | ~15.7 |

| Ethanol | ~16-18 libretexts.org |

| p-Nitrophenol | 7.15 |

Influence of Sodium Cations on Phenoxide Ion Stabilization and Reactivity

The sodium cation (Na⁺), while often considered a spectator ion, plays a significant role in the structure, stability, and reactivity of sodium phenoxide. In the solid state, sodium phenoxide does not exist as simple ion pairs. Instead, it adopts a complex polymeric structure where each sodium center is bonded to multiple oxygen ligands and also interacts with the phenyl rings. wikipedia.org This coordination environment influences its physical properties and solubility.

In solution, the sodium cation's influence is notable in certain chemical reactions. For instance, in the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid, the nature of the alkali metal cation affects the regioselectivity (the ortho- vs. para-carboxylation ratio). mdpi.com It is believed that a complex forms between the sodium phenoxide and carbon dioxide. The sodium ion is thought to chelate with the oxygen of the phenoxide and the incoming carbon dioxide, favoring ortho-substitution.

Computational studies using density functional theory (DFT) have explored the binding of metal cations to phenol. For the sodium ion (Na⁺), the binding energies to the oxygen atom and to the aromatic ring are similar, suggesting a complex interaction landscape. acs.org In contrast, other metal ions may show a stronger preference for either the oxygen or the ring. acs.org This interaction between the cation and the phenoxide anion can modulate the nucleophilicity of the phenoxide ion. The reactivity of phenoxides as initiators in ring-opening polymerization, for example, is influenced by the nature of the cation. researchgate.net

Analogous Phenoxide Systems and Their Relevance to Sodium Phenoxide

The study of analogous phenoxide systems provides valuable context for understanding the properties of sodium phenoxide. These systems include phenoxides with different metal cations or those derived from substituted phenols.

Cation Variation: The identity of the metal cation (e.g., lithium, potassium) can alter the reactivity of the phenoxide. In the carboxylation of phenolates in a DMSO solution, lithium phenolate was found to be the most reactive, followed by sodium and then potassium phenolate. mdpi.com This highlights that the cation is not merely a spectator ion but actively participates in the reaction mechanism, likely through its differing Lewis acidity and ability to form complexes. mdpi.com

Substituted Phenoxides: The electronic nature of substituents on the aromatic ring significantly impacts the stability and nucleophilicity of the phenoxide ion. Electron-withdrawing groups, such as a nitro group (-NO₂) at the para-position (forming p-nitrophenoxide), increase the acidity of the parent phenol. This is because the nitro group helps to delocalize the negative charge of the phenoxide ion more effectively, thus stabilizing it. quora.com Conversely, electron-donating groups decrease acidity. The reactivity of these substituted phenoxides can be tailored for specific applications, such as their use as initiators in polymerization, where basicity and nucleophilicity are key parameters. researchgate.net

Relevance to Other Systems: The principles of resonance stabilization that explain the acidity of phenol and the stability of the phenoxide ion are broadly applicable in organic chemistry. For example, the enhanced acidity of phenol compared to cyclohexanol (B46403) is analogous to the reduced basicity of aniline (B41778) compared to cyclohexylamine. msu.edu In both cases, the interaction of a lone pair on the heteroatom (oxygen or nitrogen) with the aromatic π-system leads to delocalization, which stabilizes the phenoxide ion in the first case and the neutral aniline molecule in the second. msu.edu

| Phenolate | Total Acid Yield (%) |

|---|---|

| Lithium Phenolate | 13.8 |

| Sodium Phenolate | 7.2 |

| Potassium Phenolate | 3.5 |

Nucleophilic Addition Mechanism of Formaldehyde to the Phenoxide Anion

The hydroxymethylation of phenol in a basic medium proceeds through a nucleophilic addition mechanism. stackexchange.comncert.nic.in The process is initiated by the deprotonation of phenol by a base, such as sodium hydroxide, to form the more reactive phenoxide anion. uef.fistackexchange.com This anion is a powerful nucleophile due to the increased electron density on the aromatic ring, particularly at the ortho and para positions, facilitated by resonance. researchgate.net

Formaldehyde, with its electrophilic carbonyl carbon due to the electronegativity of the oxygen atom, serves as the target for the nucleophilic attack by the phenoxide anion. ncert.nic.inlibretexts.orglibretexts.org The reaction is generally considered to be an electrophilic attack of formaldehyde on the phenoxide ion. oup.comoup.com The phenoxide ion attacks the carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral intermediate. ncert.nic.inlibretexts.org This intermediate is then protonated, typically by water present in the aqueous solution, to yield a hydroxymethylphenol. ncert.nic.in This mechanism is analogous to an aldol (B89426) addition, where the phenoxide acts as the enolate. stackexchange.com

Regioselectivity in Hydroxymethylation: Ortho- and Para-Substitution Preferences

The hydroxymethylation of the phenoxide anion can occur at two primary positions on the aromatic ring: the ortho and para positions relative to the hydroxyl group. The distribution of the resulting ortho- and para-hydroxymethylphenol isomers is a critical factor that influences the structure and properties of the final phenolic resin. This regioselectivity is governed by a combination of electronic, steric, and electrostatic factors. sci-hub.seoup.com

Electronic and Steric Factors Governing Positional Reactivity

Electronically, the negative charge of the phenoxide ion is delocalized onto the ortho and para positions through resonance, making these sites the most nucleophilic and thus the most likely to be attacked by the electrophilic formaldehyde. researchgate.net

However, steric hindrance plays a significant role in determining the relative reactivity of these positions. The ortho positions are sterically more hindered than the para position due to the proximity of the hydroxyl group. sci-hub.seuef.fi This steric hindrance can impede the approach of the formaldehyde molecule to the ortho positions, leading to a preference for para-substitution. sci-hub.se Some studies have indicated that the para-position possesses a higher reactivity due to this steric hindrance at the ortho-positions. sci-hub.seuef.fi Computational studies have also predicted that formaldehyde reacts faster at the para-position of phenol than at the ortho-position, which aligns with experimental observations. researchgate.net

Role of Electrostatic Interactions in Transition State Formation

Electrostatic interactions in the transition state are a predominant factor in determining the para/ortho product ratio. oup.comoup.com In highly alkaline solutions, the incoming hydroxymethyl group is likely to be in an anionic form. The electrostatic repulsion between the negatively charged phenoxide oxygen and the negatively charged hydroxymethyl group is greater for the ortho-attack compared to the para-attack. oup.com This stronger repulsion in the transition state for ortho-substitution suppresses its rate relative to para-substitution, leading to a higher para/ortho ratio. oup.com The para/ortho ratio has been observed to increase sigmoidally with increasing concentrations of sodium hydroxide, which supports the significant role of electrostatic interactions. oup.comoup.com

Kinetic Rate Laws and Parameters for Primary Hydroxymethylphenol Formation

Dependence on Phenoxide and Formaldehyde Concentrations

The base-catalyzed hydroxymethylation of phenol is generally accepted to follow second-order kinetics, being first-order with respect to both the phenoxide ion and formaldehyde. scribd.comresearchgate.net The rate of reaction can be expressed by the following rate law:

Rate = k[Phenoxide⁻][Formaldehyde] scribd.com

This indicates that the rate of formation of hydroxymethylphenols is directly proportional to the concentrations of both the phenoxide anion and formaldehyde. researchgate.net It is important to note that in aqueous solutions, formaldehyde exists in equilibrium between its monomeric form and hydrated polymeric forms. Only the monomeric form of formaldehyde is reactive in the hydroxymethylation reaction. scribd.com Therefore, a corrected rate expression should consider the concentration of the monomeric formaldehyde. scribd.com

The reaction rate exhibits a steep maximum when the molar ratio of sodium hydroxide to phenol is unity. oup.com This is because at this ratio, the concentration of the reactive phenoxide ion is maximized.

Activation Energies of Initial Addition Steps

The activation energy (Ea) for a chemical reaction is the minimum amount of energy required for the reactants to transform into products. In the context of phenoxide hydroxymethylation, the activation energies for the initial addition steps to the ortho and para positions are different, which contributes to the observed regioselectivity.

Generally, the activation energy for the ortho-addition is higher than that for the para-addition. researchgate.net This is consistent with the greater steric and electrostatic repulsion experienced during the formation of the ortho-substituted transition state. sci-hub.seoup.com The difference in activation energies leads to a temperature-dependent para/ortho product ratio.

The following table presents a conceptual overview of the kinetic parameters. Actual values can vary significantly depending on specific reaction conditions such as temperature, pH, and catalyst concentration.

| Parameter | Description | General Trend/Observation |

|---|---|---|

| Rate Law | Mathematical expression of reaction rate | Rate = k[Phenoxide⁻][Formaldehyde] |

| Order of Reaction | Dependence of rate on reactant concentration | First-order in phenoxide, first-order in formaldehyde |

| Activation Energy (Ea) | Minimum energy for reaction | Ea (ortho) > Ea (para) |

| Para/Ortho Ratio | Ratio of para- to ortho-substituted products | Increases with increasing base concentration |

Mathematical Modeling of Hydroxymethylation Kinetics.acs.org

The reaction between sodium phenoxide and formaldehyde, a key step in the formation of resol resins, involves the hydroxymethylation of the phenol ring. The kinetics of this complex reaction system, which occurs in alkaline conditions, have been the subject of extensive research and mathematical modeling to predict the concentrations of various products over time. acs.orgresearchgate.netoup.com

Rate = k[P⁻][F]

Where:

[P⁻] is the concentration of the phenoxide ion.

[F] is the concentration of unreacted formaldehyde. usda.gov

In alkaline solutions, phenol exists in equilibrium with the phenoxide ion, and formaldehyde is in equilibrium with its hydrated form, methylene (B1212753) glycol. usda.govacs.org However, it is the free formaldehyde and the phenoxide ion that are considered the primary reacting species. lookchem.comresearchgate.net The reaction rate is proportional to the product of the concentrations of the phenolate ion and free formaldehyde. lookchem.com

The detailed kinetic scheme involves a series of parallel and consecutive reactions. Phenol (P) first reacts with formaldehyde (F) to form 2-hydroxymethylphenol (o-HMP) and 4-hydroxymethylphenol (p-HMP). These can further react to form 2,4-dihydroxymethylphenol, 2,6-dihydroxymethylphenol, and eventually 2,4,6-trihydroxymethylphenol. acs.orgresearchgate.net

A readjusted mathematical model takes into account the hydration/dehydration of formaldehyde and other side reactions. acs.orgresearchgate.net This model uses a set of seven key hydroxymethylation kinetic constants. Arrhenius expressions for these constants were recalculated from experimental data for reactions conducted at a pH range of 8–10 and temperatures between 30–57 °C. acs.orgresearchgate.netoup.com

The following table presents the recalculated Arrhenius parameters for the kinetic constants (k) in the form k = A * exp(-Ea / (R * T)), where A is the pre-exponential factor and Ea is the activation energy.

| Reaction Step | Kinetic Constant | Pre-exponential Factor, A (L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ mol⁻¹) | Source |

|---|---|---|---|---|

| Phenol to o-HMP | k₁ | 2.17 x 10⁸ | 67.4 | acs.org |

| Phenol to p-HMP | k₂ | 2.50 x 10⁸ | 67.4 | acs.org |

| o-HMP to 2,6-diHMP | k₃ | 1.09 x 10⁸ | 67.4 | acs.org |

| o-HMP to 2,4-diHMP | k₄ | 1.25 x 10⁸ | 67.4 | acs.org |

| p-HMP to 2,4-diHMP | k₅ | 2.17 x 10⁸ | 67.4 | acs.org |

| 2,6-diHMP to 2,4,6-triHMP | k₆ | 0.62 x 10⁸ | 67.4 | acs.org |

| 2,4-diHMP to 2,4,6-triHMP | k₇ | 1.09 x 10⁸ | 67.4 | acs.org |

Table 1: Arrhenius parameters for hydroxymethylation kinetic constants as recalculated from the data of Zavitsas et al. acs.orgresearchgate.net

Research has shown that the reaction rate is proportional to the alkali concentration within a pH range of 7 to 9. researchgate.net The first-order rate constants can be converted to true second-order constants using the relationship k₂ = k₁ / [catalyst concentration]. researchgate.net The effect of catalyst concentration on the reaction rate is significant; kinetic studies show a steep maximum in the total yield of hydroxymethylphenols when the molar ratio of sodium hydroxide to phenol is unity. lookchem.com

The following table illustrates the effect of sodium hydroxide catalyst concentration on the pseudo-first-order rate constants for the formation of ortho- and para-methylol phenols at 80°C.

| NaOH Concentration (M) | k_ortho x 10⁵ (sec⁻¹) | k_para x 10⁵ (sec⁻¹) | Source |

|---|---|---|---|

| 0.006 | 2.68 | 2.84 | researchgate.net |

| 0.010 | 4.50 | 4.80 | researchgate.net |

| 0.015 | 6.70 | 7.10 | researchgate.net |

| 0.020 | 8.90 | 9.50 | researchgate.net |

Table 2: Effect of catalyst concentration on pseudo-first-order rate constants. Initial concentrations: Phenol = 1.000 M, Formaldehyde = 0.2000 M. Temperature = 80°C. researchgate.net

These mathematical models and the underlying kinetic data are crucial for controlling the synthesis of phenol-formaldehyde resins, allowing for the prediction of product distribution and the optimization of reaction conditions to produce resins with desired properties. researchgate.net The models adequately predict experimental measurements and are fundamental tools in the industrial production of these polymers. acs.org

Polycondensation Processes Initiated by Phenoxide Formaldehyde Interactions

Mechanisms of Methylene (B1212753) and Ether Bridge Formation from Hydroxymethylated Phenols

The formation of a three-dimensional network in resol resins occurs through the formation of methylene (–CH₂–) and ether (–CH₂–O–CH₂–) bridges between phenolic units. wikipedia.org The initial reaction between the phenoxide ion and formaldehyde (B43269) results in the formation of hydroxymethylphenols. wikipedia.orgyoutube.com

The hydroxymethyl group can then react in two primary ways:

Methylene Bridge Formation: A hydroxymethyl group can react with another free ortho or para position on a phenol (B47542) or another hydroxymethylated phenol molecule. This condensation reaction eliminates a water molecule and forms a stable methylene bridge. wikipedia.orgusda.gov

Ether Bridge Formation: Two hydroxymethyl groups can react with each other to form a dibenzyl ether bridge, also with the elimination of a water molecule. wikipedia.orgplenco.com

The relative formation of these two types of bridges is influenced by reaction conditions such as pH and temperature. Ether bridges are more likely to form in the initial stages of the reaction at lower temperatures. However, they are less stable than methylene bridges and can decompose at higher temperatures (above 120°C) to form a methylene bridge and release formaldehyde. wikipedia.orgusda.govuobasrah.edu.iq This transformation contributes to the final cross-linked structure of the cured resin. The most predominant linkage in the final cured resin is the methylene bridge. usda.gov

Competing Reaction Pathways in Resol Resin Synthesis

The synthesis of resol resins involves a complex series of competing and parallel reactions. The initial addition of formaldehyde to the phenoxide ion can occur at the ortho and para positions, leading to the formation of mono-, di-, and tri-hydroxymethylphenols. wikipedia.org The relative rates of these addition reactions influence the initial composition of the prepolymer.

Subsequently, these hydroxymethylated phenols undergo condensation reactions to form larger oligomers and eventually a cross-linked network. The primary competing pathways in this stage are the formation of methylene and ether bridges as described in the previous section.

Furthermore, self-condensation of formaldehyde can occur, especially at higher concentrations and pH, though this is generally a minor pathway in controlled resin synthesis. The distribution of these various reaction products is highly dependent on the reaction conditions.

Influence of Catalyst Concentration and Nature (Sodium Hydroxide (B78521) and Co-catalysts)

The catalyst plays a crucial role in resol resin synthesis, influencing both the reaction rate and the final polymer structure. Sodium hydroxide is a commonly used alkaline catalyst. asianpubs.org

Impact on Reaction Rate and Product Distribution

The concentration of the catalyst directly affects the rate of the polymerization reaction. iiardjournals.orgresearchgate.net A higher catalyst concentration generally leads to a faster reaction rate. researchgate.net The rate of the base-catalyzed reaction increases with pH, reaching a maximum around pH 10. wikipedia.org The type of catalyst also influences the product distribution. Inorganic catalysts like sodium hydroxide tend to favor the addition of formaldehyde to the para position of the phenol ring, while some organic catalysts, such as triethylamine (B128534), show a preference for the ortho position. researchgate.netresearchgate.net

The use of co-catalysts can further modify the reaction. For instance, the partial or complete replacement of sodium hydroxide with potassium hydroxide has been shown to result in a faster curing resin. google.com

Effects of Formaldehyde-to-Phenol Molar Ratio on Polymer Structure and Reactivity

The formaldehyde-to-phenol (F/P) molar ratio is a critical parameter that dictates the structure and properties of the final resol resin. researchgate.netkpi.ua For resol synthesis, the F/P ratio is greater than one, typically around 1.5. wikipedia.org

A higher F/P ratio leads to a greater degree of hydroxymethylation of the phenol rings, resulting in a more reactive prepolymer with a higher potential for cross-linking. youtube.comwhiterose.ac.uk This increased reactivity can lead to a more densely cross-linked network in the cured resin. kpi.ua Research has indicated that as the F/P molar ratio increases, the formation of both methylene and ether bridges increases. researchgate.net

The F/P ratio also affects the concentration of residual monomers in the final resin. An increase in the F/P ratio generally leads to a decrease in residual phenol content but an increase in residual formaldehyde. researchgate.net The average molecular weight of the prepolymer also tends to increase with a higher F/P ratio. kpi.ua

| F/P Molar Ratio | General Effect on Polymer Structure | Impact on Reactivity |

|---|---|---|

| Low (e.g., 1.2) | Lower degree of hydroxymethylation, less branching. | Slower curing, lower cross-link density. |

| Medium (e.g., 1.5 - 1.8) | Optimal balance of hydroxymethyl groups for cross-linking. | Good reactivity and formation of a well-cross-linked network. |

| High (e.g., >2.0) | High degree of hydroxymethylation, increased potential for ether bridge formation. | Very reactive, potentially leading to a more brittle final product. Higher residual formaldehyde. |

Investigation of Reaction Temperature and Duration on Polymerization Extent

Reaction temperature and duration are key process variables that control the extent of polymerization and the final properties of the resol resin.

The initial stage of the reaction, involving the formation of hydroxymethylphenols, is typically carried out at a moderate temperature, around 70°C. wikipedia.orgyoutube.com As the reaction proceeds, the temperature is often increased to promote the condensation reactions that lead to the formation of methylene and ether bridges and the build-up of molecular weight. usda.gov

Higher reaction temperatures lead to a faster reaction rate, reducing the time required to reach a desired viscosity or degree of polymerization. researchgate.netnih.gov Studies have shown that increasing the condensation temperature decreases the condensation time. researchgate.net The viscosity of the resin is directly proportional to the synthesis temperature. nih.gov

The duration of the reaction determines the final molecular weight and viscosity of the prepolymer. Longer reaction times generally lead to a higher degree of polymerization and a more viscous resin. However, if the reaction is allowed to proceed for too long, it can lead to premature gelling of the resin in the reactor.

| Parameter | Effect on Reaction Rate | Effect on Polymer Structure |

|---|---|---|

| Increasing Temperature | Increases rate of both addition and condensation reactions. | Promotes methylene bridge formation over ether bridges at higher temperatures. Can lead to a higher cross-link density. |

| Increasing Duration | Allows for greater extent of reaction. | Increases molecular weight and viscosity. Leads to a more advanced polymer network. |

Analytical Characterization of Phenoxide Formaldehyde Reaction Systems

Chromatographic Separation and Quantification of Intermediates and Oligomers

Chromatographic methods are indispensable for separating the complex mixtures generated during the phenoxide-formaldehyde reaction. These techniques allow for the identification and quantification of unreacted monomers, as well as the various intermediate and low-molecular-weight oligomeric species.

High-Performance Liquid Chromatography (HPLC) for Phenol (B47542), Formaldehyde (B43269), and Hydroxymethyl Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of the primary reactants, phenol and formaldehyde, and the initial addition products, hydroxymethylphenols. researchgate.netnih.gov By employing techniques like reversed-phase HPLC, it is possible to separate and quantify these polar compounds with high efficiency. researchgate.netresearchgate.net This allows researchers to follow the disappearance of reactants and the formation of various mono-, di-, and tri-hydroxymethylphenol isomers over time, providing crucial data for kinetic studies. plos.orgkpi.ua

The evolution of the reaction can be monitored by taking samples at different time intervals during the synthesis. kpi.ua HPLC chromatograms reveal the formation and subsequent consumption of various hydroxymethylphenols and dinuclear species linked by methylene (B1212753) bridges. researchgate.net The concentration of free phenol, a key parameter for assessing the progress of the reaction, can be accurately determined. plos.orgkpi.ua Different catalysts, such as sodium hydroxide (B78521) or zinc acetate (B1210297), can significantly influence the reaction kinetics and the distribution of these intermediates, and HPLC analysis is instrumental in elucidating these effects. kpi.ua For instance, the use of zinc acetate as a catalyst has been shown to favor ortho-substitution, a finding substantiated by HPLC analysis. kpi.ua

Table 1: HPLC Analysis Conditions for Phenol-Formaldehyde Reaction Monitoring

| Parameter | Condition | Reference |

|---|---|---|

| Chromatograph | Dionex Ultimate 3000 | nih.govplos.org |

| Column | Hypersil Gold RP-18 (250x4.6 mm) | nih.govplos.org |

| Eluent | Water, Methanol (gradient) | nih.govplos.org |

| Flow Rate | 1.0 ml/min | nih.govplos.org |

| Detection | DAD UV-VIS at 280 nm | nih.govplos.org |

| Measurement Time | 60 min | nih.govplos.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Pyrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for analyzing the volatile components present in the reaction mixture and for characterizing the products of thermal degradation (pyrolysis). Pyrolysis-GC/MS involves heating the resin to high temperatures in an inert atmosphere and then separating and identifying the resulting volatile fragments. researchgate.netrsc.orgdavidpublisher.com This provides valuable information about the chemical structure and crosslink density of the cured polymer. davidpublisher.com

The pyrolysis of phenol-formaldehyde resins yields a variety of compounds, including phenol, cresols, xylenols, and other phenol derivatives. researchgate.netcnrs.fr The distribution of these products is dependent on the pyrolysis temperature and the initial structure of the resin. researchgate.net For example, some compounds like benzene (B151609) and toluene (B28343) may only form at higher temperatures. researchgate.net By analyzing the pyrolysis products, it is possible to infer the types of linkages present in the polymer network. davidpublisher.com GC-MS is also used to identify and quantify volatile organic compounds (VOCs) that may be emitted from the resin, which is important for environmental and health considerations. nih.gov

Table 2: Identified Pyrolysis Products of Phenol-Formaldehyde Resin by Py-GC/MS

| Compound | Pyrolysis Temperature (°C) | Reference |

|---|---|---|

| Phenol | 450 - 750 | cnrs.fr |

| o-Cresol | Not specified | cnrs.fr |

| p-Cresol | Not specified | cnrs.fr |

| Benzene | > 500-550 | researchgate.net |

| Toluene | > 500-550 | researchgate.net |

| p-Xylene | > 500-550 | researchgate.net |

Spectroscopic Analysis of Chemical Structures and Linkages

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Curing Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in the phenoxide-formaldehyde reaction system and for monitoring the curing process. chem-soc.siresearchgate.netswst.org The FTIR spectrum provides a fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes of the chemical bonds.

During the reaction, changes in the FTIR spectrum can be observed as the polymerization progresses. chem-soc.si Key absorption bands include those for O-H stretching of hydroxyl groups (around 3300-3500 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of phenolic hydroxyls and ether bridges. researchgate.netredalyc.org The formation of methylene bridges (-CH₂-) can be identified by their characteristic bending vibrations. chem-soc.si By monitoring the intensity of these bands over time, it is possible to follow the consumption of reactants and the formation of new chemical linkages, providing insights into the curing mechanism. researchgate.nettechscience.com For instance, a decrease in the intensity of the hydroxymethyl group absorption indicates the progress of the condensation reaction. techscience.com

Table 3: Characteristic FTIR Absorption Bands in Phenol-Formaldehyde Resins

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3500 - 3200 | O-H stretching of hydroxyl groups | redalyc.org |

| 2900 - 2800 | C-H stretching of alkanes | redalyc.org |

| 1610 | C=C aromatic ring vibrations | chem-soc.si |

| 1478 | Methylene bridge C-H bend | chem-soc.si |

| 1223 | Planar valence vibrations ν(C-O) | rsc.org |

| 1116 | Methylene-ether bridge C-O-C bend | chem-soc.si |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR) for Linkage Types and Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for providing detailed structural information about phenol-formaldehyde resins. tandfonline.comresearchgate.netbg.ac.rs It allows for the identification and quantification of different types of carbon atoms in the polymer, including those in the aromatic rings, methylene bridges, and hydroxymethyl groups. researchgate.netresearchgate.net

Table 4: Typical ¹³C NMR Chemical Shifts for Phenol-Formaldehyde Resins

| Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|

| ~30 | ortho-ortho' Methylene bridges | dtic.mil |

| ~35 | ortho-para' Methylene bridges | dtic.mil |

| ~62 | Hydroxymethyl groups | ajol.info |

| 115 - 160 | Aromatic carbons | ajol.info |

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Reaction Progression and Polymerization Studies

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are thermal analysis techniques used to study the thermal stability and decomposition behavior of polymers. ncsu.eduswst.orgiaea.org In TGA, the mass of a sample is measured as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. swst.org DTG is the first derivative of the TGA curve and shows the rate of mass loss.

For phenoxide-formaldehyde resins, TGA can be used to study the curing process and the thermal stability of the cured material. ncsu.eduresearchgate.net The TGA curve of an uncured resin will show an initial weight loss due to the evaporation of water and other volatile components, followed by further weight loss at higher temperatures as the curing and subsequent degradation reactions occur. researchgate.net The thermal degradation of cured phenol-formaldehyde resins typically occurs in multiple stages, which can be identified as distinct peaks in the DTG curve. ncsu.educnrs.fr These stages correspond to the cleavage of different types of chemical bonds within the polymer network, such as the breakdown of methylene bridges and the degradation of the phenolic structure. ncsu.edu By analyzing the temperatures at which these degradation events occur and the amount of char residue remaining at high temperatures, the thermal stability of the resin can be assessed. swst.orgresearchgate.net Kinetic parameters for the degradation process can also be determined from TGA data collected at different heating rates. ncsu.eduiaea.orgresearchgate.net

Table 5: Decomposition Stages of Accelerated-Curing Phenol-Formaldehyde Resin from DTG

| Stage | Peak Temperature Range (°C) | Description | Reference |

|---|---|---|---|

| I | 57 - 96 | Initial curing and loss of volatiles | ncsu.edu |

| II | 374 - 404 | Breakage of methylene bridges | ncsu.edu |

| III | 494 - 529 | Degradation of phenolic resin structure | ncsu.edu |

Molecular Weight Distribution and Viscosity Measurements

The analytical characterization of reaction systems involving phenoxide and formaldehyde is crucial for understanding the polymerization process and controlling the final properties of the resulting resin. Molecular weight distribution and viscosity are key parameters that are intimately linked to the reaction kinetics and the evolving structure of the polymer network. In systems where sodium phenoxide is the reactive species, typically formed in situ by the reaction of phenol with a base like sodium hydroxide, these measurements provide a window into the progress of the condensation reaction.

The formation of resol-type phenolic resins occurs under alkaline conditions, where the phenolate (B1203915) anion is the primary nucleophile attacking formaldehyde. free.fr The concentration of the alkaline catalyst and the resulting pH of the reaction medium have a significant impact on the structure and properties of the resin. researchgate.net Techniques such as Gel Permeation Chromatography (GPC) and various rheological measurements are standard for monitoring these properties. free.frlcms.cz

Detailed Research Findings

Research into phenoxide-formaldehyde reaction systems has demonstrated a clear correlation between synthesis parameters and the resulting molecular weight and viscosity. The molecular weight of the polymer, for instance, tends to increase with longer reaction times and can be significantly influenced by the initial pH of the mixture. researchgate.net

Gel Permeation Chromatography (GPC) is a widely used technique to determine the molecular weight distribution of these resins. lcms.cz However, the polar nature of phenolic resins can lead to interactions with traditional GPC columns, potentially causing inaccuracies in molecular weight measurements. The use of specialized columns, such as those with a balanced polarity surface, can mitigate these issues and provide a more accurate representation of the molecular weight distribution. gimitec.com To further prevent sample aggregation during analysis, additives like lithium bromide are often included in the solvent. gimitec.com

The molecular weight distribution itself can be complex, often showing multiple distributions within a single sample, corresponding to different oligomeric species. researchgate.net For example, GPC analysis can distinguish between oligomers with varying numbers of repeating phenolic units.

The viscosity of the reaction mixture is another critical parameter that is monitored throughout the synthesis. It provides real-time information on the extent of the condensation reaction. mdpi.com The viscosity is directly proportional to the synthesis temperature and the formaldehyde content in the formulation. nih.govresearchgate.netmdpi.com Studies have shown that as the condensation reaction proceeds, the viscosity increases due to the formation of larger polymer chains and a more cross-linked network. mdpi.com

The rheological behavior of these resins can be complex. At lower synthesis temperatures (around 40 °C), the resin may exhibit shear-thinning behavior. nih.gov Conversely, at higher temperatures (above 60 °C), shear-thickening behavior has been observed. nih.govresearchgate.net

The following interactive data tables summarize findings from various studies on the molecular weight and viscosity of phenol-formaldehyde resins synthesized under conditions relevant to the sodium phenoxide-formaldehyde system.

Table 1: Molecular Weight of Phenol-Formaldehyde Resins

This table presents typical molecular weight data for phenol-formaldehyde resins. The number average molecular weight (Mn) and weight average molecular weight (Mw) are key indicators of the polymer chain length and its distribution.

| Resin Type | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | Source |

| High Ortho Novolak | Zinc Acetate | 550 | 1800 | free.fr |

| Strong Acid Novolak | Strong Acid | 900 | 7300 | free.fr |

| Low Molar Mass PF | - | 237 | - | |

| High Molar Mass PF | - | 520 | - |

Table 2: Viscosity of Phenol-Formaldehyde Resins under Different Synthesis Conditions

This table illustrates the effect of synthesis parameters, such as the molar ratio of phenol to formaldehyde (P:F) and temperature, on the dynamic viscosity of the resulting resin.

| Resin ID (P:F Molar Ratio) | Synthesis Temperature (°C) | Viscosity after 120 min (Pa·s) | Viscosity after 240 min (Pa·s) | Source |

| PF I (1.00:1.25) | 40 | ~0.1 | ~0.1 | nih.gov |

| PF I (1.00:1.25) | 60 | ~0.1 | ~0.2 | nih.gov |

| PF I (1.00:1.25) | 80 | ~0.2 | ~1.0 | nih.gov |

| PF II (1.00:1.50) | 40 | ~0.1 | ~0.1 | nih.gov |

| PF II (1.00:1.50) | 60 | ~0.2 | ~0.5 | nih.gov |

| PF II (1.00:1.50) | 80 | ~0.8 | >10.0 | nih.gov |

| PF III (1.00:1.75) | 40 | ~0.1 | ~0.2 | nih.gov |

| PF III (1.00:1.75) | 60 | ~0.4 | ~1.5 | nih.gov |

| PF III (1.00:1.75) | 80 | ~2.0 | >10.0 | nih.gov |

Theoretical and Computational Chemistry Approaches to Phenoxide Formaldehyde Systems

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Reaction Energetics

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are instrumental in determining the reaction energetics of the phenoxide-formaldehyde system. These methods can accurately predict the energies of reactants, intermediates, transition states, and products, thereby providing a quantitative understanding of the reaction's feasibility and kinetics.

Ab initio calculations, which are based on first principles without empirical parameters, have been employed to study the reactivity of various phenolic compounds with formaldehyde (B43269). For instance, calculations at the Restricted Hartree-Fock (RHF) level of theory with a 6-31+G basis set have been used to determine the atomic charges on the aromatic ring of phenoxide ions. usda.govresearchgate.net These studies have revealed a strong correlation between the calculated charge at the reactive sites (ortho and para positions) and the experimentally determined reaction rate constants. usda.govresearchgate.net

Density Functional Theory (DFT) offers a computationally more efficient alternative to traditional ab initio methods while maintaining a high level of accuracy. Functionals such as B3LYP with basis sets like 6-31G(d) have been utilized to investigate the geometric, electronic, and vibrational properties of reactants and intermediates in the phenol-formaldehyde condensation reaction. researchgate.net These calculations help in understanding the electronic structure changes that occur during the reaction and can be used to calculate reaction energies and activation barriers.

The reaction rate constants for a series of phenolic compounds with formaldehyde have been determined experimentally and correlated with computationally derived parameters. usda.govresearchgate.net A strong correlation exists between the average rate constant per reactive site (k_ave) and the average charge per reactive site (q_ave) calculated using ab initio methods. usda.gov This relationship underscores the predictive power of quantum chemical calculations in assessing the reactivity of different phenolics.

| Phenolic Compound | Number of Reactive Sites | Average Rate Constant (k_ave) (L mol⁻¹ hr⁻¹) | Average Charge (q_ave) (CHelpG) |

|---|---|---|---|

| Phenol (B47542) | 3 | - | - |

| 2-Methylphenol | 2 | - | - |

| 3-Methylphenol | 3 | - | - |

| 4-Methylphenol | 2 | - | - |

| 2,3-Dimethylphenol | 2 | - | - |

| 2,5-Dimethylphenol | 2 | - | -0.568 |

| 3,5-Dimethylphenol | 3 | - | - |

| Resorcinol | 3 | - | - |

| Phloroglucinol | 3 | - | - |

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the properties of the activated complex, or transition state. wikipedia.org In the context of the phenoxide-formaldehyde reaction, TST is employed to analyze the reaction pathways and to understand the factors governing the reaction rate and selectivity. usda.gov

Computational methods are used to locate and characterize the transition state structures for the reaction of formaldehyde at the ortho and para positions of the phenoxide ion. usda.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. usda.gov

Two primary mechanisms have been investigated for the initial addition of formaldehyde to phenoxide: a four-centered mechanism and an S_N2-like mechanism. usda.gov Computational studies have shown that the S_N2-like mechanism is energetically more favorable. usda.gov Within this mechanism, the calculations predict that the transition state for the reaction at the para position is lower in energy than that for the ortho position. usda.gov This finding is consistent with experimental observations that the reaction of formaldehyde at the para-position of phenol is generally faster than at the ortho-position. usda.gov

The energy profile for the reaction can be mapped out by calculating the energies of the reactants, intermediates, transition states, and products. This provides a detailed picture of the reaction pathway and helps to identify the rate-determining step.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Phenol + Formaldehyde) | 0.0 |

| Ortho-Transition State (S_N2-like) | Data not available in provided text |

| Para-Transition State (S_N2-like) | Lower than ortho-transition state |

| Ortho-Product (o-hydroxymethylphenol) | Data not available in provided text |

| Para-Product (p-hydroxymethylphenol) | Data not available in provided text |

Prediction of Reactivity, Selectivity, and Electronic Properties of Phenoxide and Intermediates

Computational chemistry offers a powerful platform for predicting the reactivity and selectivity of the phenoxide-formaldehyde reaction. By analyzing the electronic properties of the phenoxide ion and the reaction intermediates, it is possible to rationalize and predict the observed chemical behavior.

The reactivity of different phenolic compounds towards formaldehyde can be correlated with their electronic properties, such as the atomic charges at the reactive sites on the aromatic ring. usda.govresearchgate.net As mentioned earlier, ab initio calculations have demonstrated a strong correlation between the calculated negative charge on the ortho and para carbons of the phenoxide ring and the experimentally determined rate of reaction. usda.govresearchgate.net This allows for the prediction of the relative reactivity of a wide range of phenolic compounds. researchgate.net

The selectivity of the reaction, specifically the preference for substitution at the ortho versus the para position, can be understood by examining the energies of the respective transition states. usda.gov Computational studies consistently show that the transition state leading to the para-substituted product is lower in energy than the one leading to the ortho-substituted product, thus predicting that the para position is more reactive. usda.gov This is attributed to a combination of electronic and steric factors.

The electronic properties of the phenoxide ion and the intermediates, such as the distribution of the highest occupied molecular orbital (HOMO), are also crucial in determining reactivity. The HOMO of the phenoxide ion is primarily located on the oxygen atom and the ortho and para carbon atoms of the aromatic ring, making these sites the most nucleophilic and therefore the most susceptible to electrophilic attack by formaldehyde. researchgate.net

Molecular Modeling of Oligomer Formation and Growth

The reaction between sodium phenoxide and formaldehyde does not stop at the initial addition step but continues to form oligomers and eventually high molecular weight polymers known as novolac or resol resins. plenco.comresearchgate.net Molecular modeling techniques can be employed to simulate the formation and growth of these oligomers, providing insights into the polymerization process.

Kinetic models can be developed to describe the oligomerization process. acs.orgacs.org These models take into account the different reaction rates of formaldehyde with phenol and with the various methylolphenol intermediates. acs.org For instance, in the acid-catalyzed novolac phenol-formaldehyde condensation, kinetic modeling has shown that formaldehyde and methylol species react at significantly different rates. acs.org Such models can be used to predict the distribution of oligomer chain lengths under different reaction conditions. acs.org

Computational studies can also be used to determine the activation energy for the polymerization process. For the novolac polymerization, an activation energy of 79.5 ± 0.4 kJ/mol has been determined through kinetic modeling. acs.org

The structure and properties of the resulting oligomers can also be investigated using molecular modeling. This includes studying the conformation of the polymer chains and the nature of the linkages between the phenolic units (e.g., methylene (B1212753) bridges or dibenzyl ether linkages). plenco.com Understanding the relationship between the oligomer structure and the bulk properties of the resulting resin is crucial for tailoring the material for specific applications.

Advanced Synthetic Strategies and Modifications Involving Sodium Phenoxide in Formaldehyde Systems

Synthesis of High-Ortho-Position Phenol-Formaldehyde Prepolymers

The regioselectivity of the hydroxymethylation of phenol (B47542) is a critical factor determining the final properties of a phenol-formaldehyde resin. High-ortho-position prepolymers, which feature a high proportion of methylene (B1212753) bridges at the ortho positions of the phenolic rings, exhibit faster curing speeds with curing agents like hexamethylenetetramine. google.com The formation of the phenoxide ion, through the use of a sodium catalyst (like sodium hydroxide), is the initial step. However, achieving high ortho-selectivity often requires specific catalytic systems that go beyond simple base catalysis.

Divalent metal ions are particularly effective in directing the incoming hydroxymethyl group to the ortho position. researchgate.netresearchgate.net Metals such as zinc (Zn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) are widely used. free.frmdpi.com The proposed mechanism involves the formation of a chelate complex between the phenolic hydroxyl group, the metal ion, and the formaldehyde (B43269) molecule. This complex sterically hinders attack at the para position and electronically favors substitution at the ortho positions. free.frnih.gov

Research has shown that catalyst systems combining a divalent metal salt, such as zinc acetate (B1210297), with a base like sodium hydroxide (B78521), can effectively produce high-ortho prepolymers, even at higher formaldehyde-to-phenol molar ratios. google.com This composite catalysis promotes a stable reaction and yields a prepolymer with a high ortho-to-para linkage ratio and good fluidity. google.com The use of these catalysts can increase the content of 2,2'-linked products to between 75% and 100%. sci-hub.se In contrast, conventional high-ortho novolacs typically have an ortho orientation of 50-75%. google.com The enhanced linearity of these very high-ortho polymers results in unusual and valuable properties. google.com

| Catalyst System | Key Research Finding | Ortho-Orientation | Reference |

| Divalent Metal Ions (e.g., Zn²⁺, Mg²⁺) | Promotes polymerization of ortho-methylol groups through ortho-directing effects. The mechanism involves chelation of the phenolic unit with the metal ion. | High | researchgate.netresearchgate.netfree.fr |

| Zinc Acetate / Sodium Hydroxide | A composite system that allows for the preparation of high-ortho prepolymers at relatively high formaldehyde-to-phenol molar ratios, resulting in stable reactions and good fluidity. | High (High ortho-para ratio) | google.com |

| Divalent Metal Oxides (e.g., MgO, ZnO) | Used to prepare "high ortho" novolac resins. Bivalent metal ions are reported to be beneficial for increasing the proportion of high-ortho linkages. | 50-75% (Commonly) | google.comresearchgate.net |

| Zinc Acetate | Produces essentially 100% o-methylol phenol in the first step of the reaction. | Very High (in initial step) | free.fr |

Incorporation of Sulfonate Groups: Synthesis and Characterization of Sulfonated Phenol-Formaldehyde Resins

Introducing sulfonate groups (–SO₃⁻) into the phenol-formaldehyde polymer backbone significantly alters its properties, most notably by increasing its water solubility and dispersion stability. mdpi.com This modification is achieved through sulfomethylation, where a –CH₂SO₃Na group is attached to the phenolic ring.

The synthesis of sulfonated phenol-formaldehyde (SPF) resins is typically carried out under alkaline conditions, which facilitates the formation of the phenoxide ion necessary for the reaction. mdpi.com One common method involves the reaction of phenol, formaldehyde, and a sulfonating agent like sodium formaldehyde sulfoxylate, sodium sulfite, or sodium bisulfite. mdpi.comresearchgate.net The process can be a multi-step polymerization and sulfonation. chemsunco.com For instance, sodium hydroxymethylsulfonate can be prepared first from sodium bisulfite, sodium sulfite, and formaldehyde, which then reacts with phenol under alkaline conditions (pH ≈ 9). researchgate.netscispace.com Subsequent condensation with additional formaldehyde yields the final sulfonated resin. researchgate.net

Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) confirms the successful incorporation of the –CH₂SO₃Na group. mdpi.com Studies show that phenol rings in the resulting oligomers are connected by methylene bridges, primarily at the ortho and para positions, with sulfonate groups attached to the structure. mdpi.com The degree of sulfonation, controlled by the molar ratio of the sulfonating agent to phenol (S/P), has a significant impact on the resin's properties. Increasing the S/P ratio enhances storage time and dispersion stability. mdpi.com

| Synthesis Method | Key Reactants | Key Findings & Characterization | Reference |

| Sulfomethylation in Alkaline Conditions | Phenol, Formaldehyde, Sodium Formaldehyde Sulfoxylate | The presence of the sulfonate group slows the condensation reaction. FTIR and HPLC-MS/MS confirmed that phenol rings are linked by o-p' methylene bridges and molecules have one sulfonate group. Increased sulfonation improves storage time and stability. | mdpi.comresearchgate.net |

| Phenolic Sulfomethylation and Condensation Polymerization | Phenol, Formaldehyde, Sodium Bisulfite, Sodium Sulfite | An optimal process was developed in two stages: first, forming sodium hydroxymethylsulfonate, then reacting it with phenol, followed by condensation with formaldehyde at pH 9. | researchgate.netscispace.com |

| Multi-step Polymerization and Sulfonation | Phenol, Formaldehyde, Sulfonating Agents | The resulting sulfomethyl phenolic resin (SMP) is highly effective as a high-temperature and salt-resistant fluid loss reducer in drilling fluids. | chemsunco.com |

| Aqueous Solution Method | Sodium Pyrosulfite, Formaldehyde, Phenol, NaOH | A method designed to separate the sulfomethylation and polycondensation steps to avoid mutual interference, leading to higher product purity. | google.com |

Utilization of Bio-Renewable Phenolic Resources (e.g., Tannins, Lignin) as Partial Phenol Substitutes in Sodium-Catalyzed Systems

The drive for sustainability has spurred research into replacing petroleum-derived phenol with renewable alternatives. Lignin (B12514952) and tannins are two of the most promising candidates due to their natural phenolic structures. mdpi.comfrontiersin.org These biopolymers can be incorporated into phenol-formaldehyde resins, often synthesized under sodium-catalyzed (alkaline) conditions, to create more environmentally friendly materials. scispace.comsrce.hr

Lignin , a complex polymer and a major byproduct of the pulp and paper industry, can substitute a significant portion of phenol in PF resin formulations. scispace.comncsu.edu Various types of lignin, including Kraft lignin and lignosulfonates, have been investigated. mdpi.comscispace.com However, lignin generally exhibits lower reactivity than phenol due to its complex, sterically hindered structure and fewer available reactive sites on its aromatic rings. ncsu.edu To overcome this, pre-treatment methods like phenolation (hydroxyphenylation) or demethylation can be employed to enhance lignin's reactivity before it is incorporated into the resin synthesis. scispace.comncsu.edu Studies have successfully synthesized Lignin-Phenol-Formaldehyde (LPF) resins with up to 70% phenol substitution, demonstrating properties comparable to conventional PF resins. mdpi.com

Tannins , polyphenolic compounds extracted from various plant parts like bark and wood, are another excellent substitute for phenol. scirp.orgresearchgate.net Condensed tannins, in particular, react readily with formaldehyde in a manner similar to phenol. researchgate.net Eucalyptus tannin, for example, has been isolated as its sodium phenoxide salt and used to replace 10-50% of phenol in PF resins. scirp.orgresearchgate.netscirp.org The resulting tannin-phenol-formaldehyde (TPF) resins have shown mechanical properties, such as tensile and impact strength, that are comparable to or even better than those of pure PF resins, making them viable for applications like binders for cellulosic fibers. scirp.orgresearchgate.net

| Bio-Renewable Resource | Type/Source | Phenol Substitution (%) | Key Findings on Resulting Resin | Reference |

| Lignin | Kraft Lignin, Sodium Lignosulfonate | 30% and 50% | Substitution modifies physicochemical properties. Phenolation of lignin before synthesis can improve reactivity. | scispace.com |

| Lignin | Base-Catalysed Depolymerized Kraft Lignin | 50% to 70% | Depolymerized lignin can be an equally performing alternative to phenol even at high substitution levels. | mdpi.com |

| Lignin | Jatropha curcas seed husk | up to 50% | Resins with 50% substitution showed good thermal behavior and stability against water and acidic solutions. | redalyc.org |

| Tannin | Eucalyptus bark (as sodium phenoxide salt) | 10% to 50% | Mechanical properties (tensile, impact strength) were comparable or superior to pure PF resin. | scirp.orgresearchgate.netscirp.org |

| Tannin | Chestnut (Hydrolysable) | up to 80% | Can substitute a high percentage of phenol in PF adhesive resins. | researchgate.net |

Employment of Formaldehyde Surrogates in Phenoxide-Mediated Hydroxymethylation

While formaldehyde is a highly effective reagent, its gaseous nature, reactivity, and toxicity pose significant handling challenges. acs.org Formaldehyde surrogates are stable, often solid, compounds that can generate formaldehyde in situ under specific reaction conditions. This approach offers a safer and more convenient way to perform hydroxymethylation reactions. acs.orgnih.gov

The release of formaldehyde from these surrogates is often triggered by a base. acs.orgnih.gov Sodium phenoxide can act as the base to initiate this release while also serving as the nucleophile for the subsequent hydroxymethylation. An example of such a surrogate is N-[(trimethylsiloxy)methyl]phthalimide. dntb.gov.uaresearchgate.net In the presence of a stoichiometric amount of sodium phenoxide, this compound generates formaldehyde in situ, which then reacts with the phenoxide. dntb.gov.ua This particular reaction proceeds smoothly at room temperature in a simple one-step procedure. dntb.gov.ua

Other formaldehyde precursors include paraformaldehyde, a polymeric form of formaldehyde, and trioxane, a cyclic trimer. acs.orgnih.gov However, paraformaldehyde's limited solubility and slow depolymerization rate can be a drawback under mild conditions. acs.orgnih.govresearchgate.net The development of bench-stable, soluble, and reactive formaldehyde surrogates is an active area of research, aiming to provide convenient sources of anhydrous formaldehyde for various chemical transformations, including phenoxide-mediated hydroxymethylation. acs.orgnih.gov

| Formaldehyde Surrogate | Activating Agent | Key Features of the System | Reference |

| N-[(trimethylsiloxy)methyl]phthalimide | Sodium Phenoxide (NaOPh) | Generates formaldehyde in situ. The reaction proceeds at room temperature in a one-step procedure. | dntb.gov.uaresearchgate.net |

| Paraformaldehyde | Base-triggered release | Polymeric precursor with limited solubility in many organic solvents. Slower depolymerization rate can slow the reaction. | acs.orgnih.govresearchgate.net |

| Trioxane | Acid-activated | Cyclic trimer of formaldehyde. Chemically inert in neutral or alkaline environments. | acs.orgnih.gov |

| N-(hydroxymethyl)-N-methylacetamide | Generated in situ electrochemically | Used for N-hydroxymethylation of indoles; features mild, base- and metal-free conditions. | dntb.gov.ua |

Further Research Directions and Methodological Advancements

Development of Novel Spectroscopic Techniques for In-Situ Monitoring of Phenoxide Reactions

Understanding the intricate reaction mechanisms and kinetics of phenoxide-formaldehyde polymerization is crucial for optimizing resin properties. Traditional offline analysis methods are often time-consuming and may not accurately represent the dynamic changes occurring within the reactor. chem-soc.si Consequently, there is a growing emphasis on the development and application of in-situ spectroscopic techniques that allow for real-time monitoring of the reaction as it progresses.

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR) probes, has emerged as a powerful tool for in-line analysis. chem-soc.si This technique enables the direct monitoring of the concentrations of reactants, intermediates, and products within the reaction vessel. chem-soc.siscispace.com For instance, researchers have successfully used in-line FTIR-ATR to track the consumption of phenol (B47542) and formaldehyde (B43269), as well as the formation of methylolphenols and methylene (B1212753) bridges during the synthesis of resol resins. chem-soc.siresearchgate.net The data obtained provides valuable insights into reaction kinetics and can be used to control process parameters for desired resin characteristics. chem-soc.si Characteristic infrared absorption bands, such as those for C-O stretching of the -CH2OH group (around 1064 cm⁻¹) and methylene bridge C-H bending (around 1478 cm⁻¹), are key indicators of the polymerization progress. researchgate.net

Raman Spectroscopy is another promising technique for in-situ monitoring. It offers complementary information to FTIR and can be particularly useful for studying aqueous reaction systems due to the weak Raman scattering of water. unibo.it In-situ Raman has been employed to study the adsorption and transformation of reactants on catalyst surfaces, providing molecular-level insights into the reaction mechanism. unibo.it

Laser-Induced Fluorescence (LIF) and other laser-based spectroscopic methods are also being explored for their high sensitivity and selectivity in detecting specific species, such as formaldehyde. researchgate.net These advanced techniques hold the potential to provide even more detailed real-time data on the complex chemical transformations occurring during phenoxide-formaldehyde reactions.

Table 1: Spectroscopic Techniques for In-Situ Monitoring

| Spectroscopic Technique | Information Provided | Key Advantages |

| FTIR-ATR | Real-time concentration of reactants (phenol, formaldehyde), intermediates (methylolphenols), and products (methylene bridges). chem-soc.siresearchgate.net | Robust, suitable for in-line process control, provides detailed kinetic data. chem-soc.si |

| Raman Spectroscopy | Molecular-level information on surface species and reaction intermediates. unibo.it | Complements FTIR, excellent for aqueous systems, provides structural insights. |

| Laser-Induced Fluorescence (LIF) | Highly sensitive and selective detection of specific molecules like formaldehyde. researchgate.net | High sensitivity, real-time monitoring of trace components. |

Advanced Computational Models for Complex Polymerization Systems

The polymerization of sodium phenoxide and formaldehyde is a complex process involving numerous simultaneous and consecutive reactions. Predicting the final properties of the resulting resin based on initial conditions is a significant challenge. Advanced computational models are increasingly being employed to simulate and understand these intricate systems, offering a powerful tool for process optimization and material design.

Multiscale Modeling approaches are also being developed to bridge the gap between molecular-level phenomena and macroscopic material properties. tohoku.ac.jpresearchgate.net These models can simulate the entire process from the initial addition reactions to the formation of a cross-linked network. tohoku.ac.jp By incorporating quantum mechanics, Monte Carlo, and molecular dynamics simulations, researchers can predict properties such as density and glass transition temperature based on the synthetic conditions, including the formaldehyde to phenol molar ratio. tohoku.ac.jp Reactive molecular dynamics simulations have also been used to model the polymerization and even the subsequent pyrolysis of phenolic resins, providing valuable information on the evolution of the material's structure and properties. researchgate.net

Mathematical Modeling based on response surface methodology (RSM) and other statistical techniques can be used to develop predictive equations for resin properties based on experimental data. bibliotekanauki.pl These models can help identify the optimal combination of input variables, such as the concentration of reactants and catalysts, to achieve desired output characteristics like mould hardness and permeability. bibliotekanauki.pl

Table 2: Advanced Computational Modeling Approaches

| Modeling Approach | Application in Polymerization | Key Insights |

|---|---|---|

| Computational Fluid Dynamics (CFD) | Simulating fluid dynamics and reaction kinetics in polymerization reactors. acs.orgresearchgate.nettandfonline.com | Optimization of reactor design, identification of mixing issues, prediction of molecular weight distribution. acs.orgtandfonline.com |

| Multiscale Modeling | Simulating the entire polymerization process from monomer reactions to network formation. tohoku.ac.jpresearchgate.net | Prediction of macroscopic properties (density, Tg) from synthetic conditions, understanding structure-property relationships. tohoku.ac.jp |

| Mathematical Modeling (RSM) | Developing predictive models for resin properties based on experimental data. bibliotekanauki.pl | Optimization of process parameters for desired material characteristics. |

Green Chemistry Approaches in Phenoxide-Formaldehyde Reaction Catalysis

The traditional synthesis of phenolic resins often involves the use of strong alkaline catalysts and petroleum-derived raw materials, raising environmental and health concerns. Green chemistry principles are now being applied to develop more sustainable and environmentally friendly alternatives.

A significant area of research is the replacement of phenol and formaldehyde with bio-based alternatives. mdpi.comnih.govLignin (B12514952) , a major component of lignocellulosic biomass, is an attractive renewable substitute for phenol due to its phenolic structure. mdpi.comresearchgate.net Similarly, tannins , cardanol (from cashew nut shell liquid), and other plant-based polyphenols are being investigated as partial or complete replacements for phenol. mdpi.comncsu.edu For formaldehyde, researchers are exploring less toxic alternatives such as furfural and glyoxal , which can be derived from biomass. nih.govresearchgate.net

The development of more environmentally benign catalysts is another key aspect of green chemistry in this field. While sodium hydroxide (B78521) is a common catalyst, research is exploring the use of solid acid and base catalysts, which can be more easily separated from the reaction mixture and potentially reused. wiley-vch.de Zeolites, for example, have been investigated as catalysts for various reactions involved in phenol production and modification. acs.org The use of enzyme-based (biocatalytic) approaches is also a long-term goal, offering the potential for reactions under mild conditions with high selectivity. wiley-vch.de

Solvent-free synthesis methods, such as reactive extrusion, are also being developed to reduce the environmental impact of the manufacturing process. rsc.org This technique allows for the synthesis of resins in a continuous, solventless process, significantly reducing waste and energy consumption. rsc.org

Exploration of Alternative Alkaline Systems for Tuned Reactivity

The choice of alkaline catalyst plays a crucial role in determining the reaction rate, the structure of the resulting resin, and its final properties. While sodium hydroxide is widely used, researchers are exploring a range of alternative alkaline systems to achieve more precise control over the polymerization process.

Different alkaline catalysts can influence the regioselectivity of the reaction, favoring the formation of ortho- or para-substituted methylolphenols. icevirtuallibrary.com This, in turn, affects the branching and cross-linking of the polymer network. Besides sodium hydroxide, other alkaline catalysts that can be used include:

Ammonia icevirtuallibrary.com

Sodium carbonate icevirtuallibrary.com

Alkaline earth metal hydroxides such as calcium hydroxide and barium hydroxide icevirtuallibrary.comgoogle.com

Amines, such as triethylamine (B128534) and other tertiary amino alcohols icevirtuallibrary.comgoogle.com

The use of different catalysts can also impact the stability of the intermediate methylol groups, promoting the formation of multi-substituted phenolic compounds. icevirtuallibrary.com Kinetic studies have shown that the reaction rate is highly dependent on the pH of the reaction medium, with the highest rates observed in strongly alkaline conditions. researchgate.netmdpi.com The reaction mechanism in the presence of alkali is generally understood to involve the reaction of the phenoxide ion with formaldehyde. researchgate.netunibo.it By carefully selecting the alkaline catalyst and controlling the pH, it is possible to tune the reactivity of the system and tailor the properties of the final phenolic resin for specific applications.

Q & A

Q. Standard protocol :

- React sodium phenoxide with CO2 at 120–140°C under autogenous pressure.

- Acidify the product to isolate salicylic acid .

Critical parameters : - Polar aprotic solvents (e.g., DMF) favor para-carboxylation .

- Crown ethers (e.g., 18-crown-6) improve regioselectivity by coordinating Na<sup>+</sup> .

(Advanced) How do computational studies clarify the Kolbe-Schmitt mechanism?

Quantum chemical simulations reveal a two-step mechanism:

Electrophilic attack : CO2 binds to the phenoxide’s oxygen, forming a carboxylate intermediate.

Proton transfer : Acidic workup stabilizes the product .

Validation : Simulations align with experimental kinetics (e.g., activation energies < 60 kJ/mol) .

(Basic) What safety protocols are essential for handling sodium metal in phenoxide synthesis?

- Storage : Sodium must be stored under inert solvents (e.g., mineral oil) and isolated from water .

- Reaction monitoring : Solvent stills using sodium for drying must never be left unattended .

Hazard mitigation : Lab-wide notifications are required during sodium use .

(Advanced) How do solvent coordination modes influence sodium phenoxide’s structure and reactivity?

- THF : Forms Na6O6 clusters, enhancing nucleophilicity for alkylation .

- TMU (tetramethylurea) : Stabilizes Na4O4 cubane structures, altering reaction pathways .

Impact : Solvent choice affects regioselectivity in carboxylation and ether synthesis .

(Basic) What experimental design principles minimize peroxide formation in formaldehyde-containing systems?

- Inhibitors : Add 0.1% hydroquinone to suppress peroxide accumulation .

- Testing : Regular peroxide detection via iodide-starch test strips .

Storage : Formaldehyde should be kept in opaque containers at < 25°C .

(Advanced) How do substituents on phenoxide influence elimination vs. substitution pathways?

Steric and electronic effects dictate reactivity:

- Steric hindrance : 2,6-di-tert-butylphenoxide favors elimination (E2) over substitution (SN2) due to hindered backside attack .

- Electron withdrawal : Nitro-substituted phenoxides accelerate nucleophilic aromatic substitution .

Data : For 1-chloro-1-phenyl-2-arylethanes, ρ values (±2.40) indicate transition states with carbanion character .

(Advanced) What strategies mitigate phenol oxidation during sodium phenoxide regeneration?

Electrochemical regeneration in the presence of MnO2 reduces anode-side phenol oxidation by 40% .

Mechanism : MnO2 acts as a sacrificial oxidant, diverting electron transfer from phenol .

(Basic) How are aryl ethers synthesized from sodium phenoxide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.